methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate
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Overview
Description
Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate typically involves the formation of the imidazole ring followed by the introduction of the ester group. One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile under acidic conditions to form the imidazole ring. The ester group can then be introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to accelerate the reaction and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is known for its ability to coordinate with metal ions, making it useful in the study of metalloenzymes and metalloproteins.
Medicine: Imidazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the production of materials such as polymers and dyes, where the imidazole ring imparts desirable properties such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may inhibit or activate metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate: can be compared with other imidazole derivatives such as:
Uniqueness
What sets this compound apart is its specific structure, which combines the imidazole ring with a methylpentanoate ester group. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl (2R)-2-imidazol-1-yl-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)6-9(10(13)14-3)12-5-4-11-7-12/h4-5,7-9H,6H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXVWGOMYPZGG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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